molecular formula C5H11ClSi B14483771 Chloro(dimethyl)(prop-1-en-1-yl)silane CAS No. 64472-98-6

Chloro(dimethyl)(prop-1-en-1-yl)silane

Cat. No.: B14483771
CAS No.: 64472-98-6
M. Wt: 134.68 g/mol
InChI Key: NARNKTUATOSVHL-UHFFFAOYSA-N
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Description

Chloro(dimethyl)(prop-1-en-1-yl)silane is an organosilicon compound with the molecular formula C₅H₁₁ClSi and a molecular weight of 134.67 g/mol. Its structure consists of a silicon atom bonded to two methyl groups, one chlorine atom, and a prop-1-en-1-yl (allyl) group (CH₂=CHCH₂–). This compound is characterized by its dual reactivity: the chlorine atom enables nucleophilic substitution, while the unsaturated allyl group allows for electrophilic additions or isomerization reactions .

Synthetically, such allyl-substituted chlorosilanes are intermediates in the preparation of silicone polymers and functionalized organic molecules. For example, the allyl group can undergo catalytic isomerization to form styrene derivatives, as demonstrated in B(C₆F₅)₃-catalyzed reactions . Additionally, their reactivity in cross-coupling reactions makes them valuable in constructing carbon–silicon bonds for advanced materials .

Properties

CAS No.

64472-98-6

Molecular Formula

C5H11ClSi

Molecular Weight

134.68 g/mol

IUPAC Name

chloro-dimethyl-prop-1-enylsilane

InChI

InChI=1S/C5H11ClSi/c1-4-5-7(2,3)6/h4-5H,1-3H3

InChI Key

NARNKTUATOSVHL-UHFFFAOYSA-N

Canonical SMILES

CC=C[Si](C)(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(dimethyl)(prop-1-en-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of allyl chloride with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of allyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of specialized reactors and optimized reaction conditions, such as controlled temperature and pressure, allows for the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Chloro(dimethyl)(prop-1-en-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include platinum or rhodium catalysts for hydrosilylation, and oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various silane derivatives, such as alkoxysilanes, aminosilanes, and siloxanes. These products are valuable intermediates in the synthesis of advanced materials and chemicals .

Scientific Research Applications

Chloro(dimethyl)(prop-1-en-1-yl)silane has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are important in the development of new materials and catalysts.

    Biology: The compound is utilized in the modification of biomolecules and surfaces, enhancing their properties for various biological applications.

    Medicine: Research into drug delivery systems and medical devices often employs silane derivatives for their biocompatibility and functionalization capabilities.

    Industry: In industrial applications, this compound is used in the production of silicone polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which chloro(dimethyl)(prop-1-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bond and the silicon-carbon bonds. The chlorine atom can be readily substituted by nucleophiles, while the silicon-carbon bonds participate in various addition and substitution reactions. These interactions enable the compound to modify surfaces, form new chemical bonds, and act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Chloro(dimethyl)(prop-1-en-1-yl)silane is compared below with structurally related silanes to highlight differences in reactivity, physical properties, and applications.

Table 1: Physical and Chemical Properties of Selected Chlorosilanes
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Applications
This compound C₅H₁₁ClSi 134.67 Cl, CH₂=CHCH₂– High (allyl isomerization, cross-coupling) Silicone precursors, organic synthesis
Chloro(dimethyl)octadecylsilane C₂₀H₄₃ClSi 347.10 Cl, long alkyl chain Low (steric hindrance) Surface modification, coatings
Allyl(chloromethyl)dimethylsilane C₆H₁₃ClSi 148.70 Cl, CH₂Cl, CH₂=CHCH₂– Moderate (competing substituents) Intermediate synthesis
Chloro(chloromethyl)dimethylsilane C₃H₈Cl₂Si 143.09 Cl, CH₂Cl High (two reactive sites) Chemical reagents, cross-linking

Reactivity in Cross-Coupling Reactions

In fluoride-promoted cross-coupling with aryl halides, chloro(phenyl)silanes exhibit higher efficiency (~78%) compared to their germanium counterparts (~45%) under moist toluene conditions . This contrasts with bulky substituents (e.g., octadecyl in ), which reduce reactivity due to steric hindrance.

Table 2: Cross-Coupling Efficiency in Fluoride-Promoted Reactions
Compound Type Coupling Efficiency (%) Key Factor Affecting Reactivity
Chloro(phenyl)germane 45 Lower Si–Cl bond polarization
Chloro(phenyl)silane 78 Higher Si–Cl reactivity
This compound (inferred) N/A Allyl group enhances electron density

Isomerization and Functionalization

The allyl group in this compound enables catalytic isomerization to styrene derivatives. For example, B(C₆F₅)₃-catalyzed reactions yield trans-epoxides with 65% stereospecificity . This contrasts with saturated analogs (e.g., chloro(dimethyl)octadecylsilane), which lack unsaturated bonds for such transformations.

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